6-Bromo-4-chloro-2-(difluoromethyl)quinazoline

Descripción general

Descripción

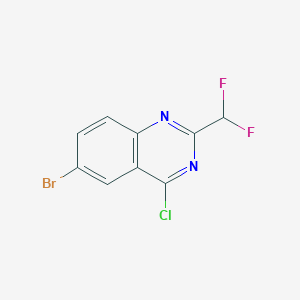

6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is a quinazoline derivative with the molecular formula C9H4BrClF2N2 and a molecular weight of 293.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a quinazoline core. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline typically involves the reaction of appropriate quinazoline precursors with bromine and chlorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Substitution Reactions

6-Bromo-4-chloro-2-(difluoromethyl)quinazoline undergoes substitution reactions at both halogen positions, with reactivity influenced by the electron-withdrawing difluoromethyl group.

Amination Reactions

-

Conditions : THF/iPrOH solvent mixture with HCl catalysis under reflux .

-

Mechanism : The bromine at C6 is replaced by amines (e.g., aniline derivatives), forming 4-anilinoquinazoline analogs. The chlorine at C4 may undergo substitution under harsher conditions due to α-nitrogen activation .

Cross-Coupling via Suzuki-Miyaura

| Reaction Type | Reagents/Catalyst | Solvent/Conditions | Yield |

|---|---|---|---|

| Bromine substitution | Pd(OAc)₂, PPh₃, Cs₂CO₃ | THF/iPrOH, 70°C | 70–95% |

| Chlorine substitution | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF, reflux | 53–72% |

Key Observations :

-

The C4-Cl bond exhibits higher reactivity due to α-nitrogen effects, enabling selective coupling even in mixed halogen systems .

-

Difluoromethyl substitution at C2 may stabilize intermediate transition states, enhancing reaction efficiency.

Oxidation and Reduction Reactions

Oxidation

-

Reagents : m-CPBA or H₂O₂ under mild conditions.

-

Outcome : Formation of quinazoline N-oxides, which may alter biological activity profiles.

Reduction

-

Reagents : LiAlH₄ or NaBH₄ in anhydrous solvents.

-

Outcome : Reduction of the quinazoline ring to dihydroquinazolines, potentially affecting aromaticity and electronic properties.

Cross-Coupling Variations

Sonogashira Coupling

-

Conditions : THF, room temperature to 80°C.

-

Product : Alkynylated derivatives at C4, leveraging α-nitrogen activation for selective alkyne insertion .

Heck Reaction

-

Conditions : DMF, reflux.

-

Outcome : Aryl or alkenyl substitution at C4, though less commonly reported compared to Suzuki-Miyaura.

Structural and Reactivity Insights

The difluoromethyl group at C2 introduces electron-withdrawing effects, potentially accelerating substitution at C4 and C6. This is consistent with observations in halogenated quinazolines, where electron-deficient rings enhance nucleophilic aromatic substitution .

Table: Comparative Reactivity of Halogen Positions

| Position | Halogen | Reactivity Factor | Dominant Reaction Type |

|---|---|---|---|

| C4 | Cl | High | Suzuki-Miyaura |

| C6 | Br | Moderate | Amination/Sonogashira |

This reactivity hierarchy aligns with bond dissociation energy trends (C-Cl > C-Br) .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the inhibition of key signaling pathways mediated by the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell growth and survival.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in critical cellular processes. For instance, it can inhibit kinases that regulate cell signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. This property makes it a candidate for targeted therapy in oncology .

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

-

Medicinal Chemistry :

- Anticancer Agent : As mentioned, it shows promise as an anticancer agent due to its ability to inhibit EGFR signaling pathways.

- Antimicrobial Activity : Studies have demonstrated that quinazoline derivatives exhibit antimicrobial properties against various bacteria and fungi, making them candidates for developing new antibiotics .

-

Chemical Synthesis :

- The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the modification of chemical structures to enhance biological activity.

- Pharmaceutical Development :

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the downregulation of EGFR signaling pathways. This study highlights its potential as a targeted therapy for breast cancer .

Case Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit specific kinases involved in cellular signaling. The findings revealed that this compound effectively blocked kinase activity, leading to altered cellular responses and potential therapeutic applications in diseases characterized by aberrant kinase signaling .

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

- 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

Comparison: Compared to similar compounds, 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .

Actividad Biológica

6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom at the 6-position and a chlorine atom at the 4-position of the quinazoline ring, along with a difluoromethyl group. This unique arrangement contributes to its biological activity.

Anticancer Properties

Quinazolines, including this compound, have been extensively studied for their anticancer properties. Research indicates that quinazolines can act as inhibitors of various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . The presence of electron-withdrawing groups like bromine and chlorine enhances their potency against cancer cell lines.

Table 1: Anticancer Activity of Quinazolines

| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | EGFR | TBD | A431 |

| Other Quinazolines | VEGFR | TBD | H446 |

| 4-anilinoquinazoline | EGFR | 0.098 | MCF-7 |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Recent studies have highlighted the role of this compound as a DPP-IV inhibitor. DPP-IV is implicated in glucose metabolism and is a target for diabetes treatment. The compound demonstrated significant inhibition with an IC50 value in the range of 9–30 µM . The structural modifications, particularly at the C6 position, were crucial for enhancing DPP-IV inhibitory activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events critical for cell proliferation and survival .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures to this compound showed potent anticancer activity against various cell lines, including A431 and MCF-7. The presence of halogen substituents was found to enhance cytotoxicity significantly .

- DPP-IV Activity : A study evaluating a series of quinazoline derivatives revealed that those with bromine substitutions exhibited superior DPP-IV inhibitory activity compared to their unsubstituted counterparts . This suggests that halogenation at specific positions can modulate biological activity effectively.

Future Directions

The ongoing research into quinazolines suggests promising avenues for developing new therapeutic agents targeting cancer and metabolic disorders like diabetes. Further optimization of the structure of this compound could lead to compounds with improved efficacy and selectivity.

Propiedades

IUPAC Name |

6-bromo-4-chloro-2-(difluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClF2N2/c10-4-1-2-6-5(3-4)7(11)15-9(14-6)8(12)13/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMECDSMTTDAVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341305-19-8 | |

| Record name | 6-bromo-4-chloro-2-(difluoromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.